3-(Hexylamino)propionic acid

Description

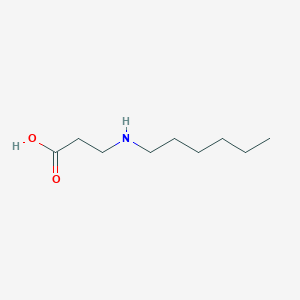

3-(Hexylamino)propionic acid is a propionic acid derivative with a hexylamino (-NH-C₆H₁₃) substituent at the β-position. While direct references to this compound are absent in the provided evidence, its structure can be inferred as a carboxylic acid functionalized with a secondary amine linked to a hexyl chain. Such modifications are common in medicinal and industrial chemistry, where alkylamino groups enhance lipophilicity, influencing solubility, bioavailability, and interaction with biological targets. Propionic acid derivatives are widely studied for applications ranging from polymer precursors (e.g., 3-hydroxypropionic acid in ) to pharmaceuticals (e.g., anti-inflammatory compounds in ). The hexylamino group may position this compound for niche applications in drug delivery or surfactants due to its amphiphilic nature.

Properties

CAS No. |

41331-11-7 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

3-(hexylamino)propanoic acid |

InChI |

InChI=1S/C9H19NO2/c1-2-3-4-5-7-10-8-6-9(11)12/h10H,2-8H2,1H3,(H,11,12) |

InChI Key |

GJVVIWWPEAZPHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Antioxidant Activity: Hydroxyphenyl derivatives (e.g., 3-(4-hydroxyphenyl)propionic acid) exhibit strong radical scavenging due to phenolic -OH groups .

Bioactivity: Methoxy and amino substituents (e.g., 3-(p-methoxyphenyl)-propionic acid , 3-(N,N-Dimethylamino)propionic acid ) demonstrate receptor-targeted effects, suggesting the hexylamino derivative could interact with amine-sensitive enzymes or transporters.

Industrial Relevance: Methyl and halogenated derivatives (e.g., 3-(4-methylphenyl)- and 3-(2,4-difluorophenyl)-propionic acids) are prioritized for scalable production , whereas amino-substituted analogs remain niche due to synthesis complexity.

Lipophilicity: The hexyl chain in 3-(Hexylamino)propionic acid likely increases logP compared to shorter-chain analogs, favoring membrane permeability but reducing aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.